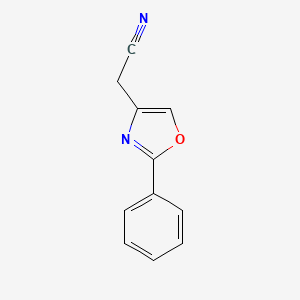
(2-Phenyl-1,3-oxazol-4-yl)acetonitrile
Vue d'ensemble
Description
“(2-Phenyl-1,3-oxazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.194 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of “(2-Phenyl-1,3-oxazol-4-yl)acetonitrile” consists of an oxazole ring attached to a phenyl group and an acetonitrile group . The molecular formula is C11H8N2O, and the molecular weight is 184.194 .Applications De Recherche Scientifique
Antimicrobial Applications
The oxazole derivatives, including compounds like (2-Phenyl-1,3-oxazol-4-yl)acetonitrile, have been studied for their antimicrobial properties . They have shown potential against a variety of bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Anticancer Activity
Oxazole derivatives are known to exhibit anticancer activities . The substitution pattern on the oxazole ring plays a pivotal role in determining the biological activity. These compounds have been synthesized and screened for their potential to inhibit cancer cell growth .
Anti-inflammatory and Analgesic Effects
The oxazole nucleus is a part of many medicinal compounds due to its anti-inflammatory and analgesic properties. This makes (2-Phenyl-1,3-oxazol-4-yl)acetonitrile a candidate for the development of new anti-inflammatory drugs .
Antidiabetic Potential
Some oxazole derivatives have been found to have antidiabetic effects . They can be used as intermediates in the synthesis of new chemical entities that could potentially be developed into antidiabetic medications .
Antiviral Applications
Research has indicated that oxazole derivatives can be effective as viral entry inhibitors . This is particularly relevant in the context of viruses like SARS-CoV-2, where certain oxazole-based compounds have shown inhibitory effects on the virus’s ability to enter host cells .
Biomedical Applications
Oxazole compounds have been explored for their use in biomedical applications , including drug and gene transport systems. Their unique properties make them suitable for use in chemical sensing and molecular recognition .
Propriétés
IUPAC Name |
2-(2-phenyl-1,3-oxazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLYDPLGYXCDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585476 | |
| Record name | (2-Phenyl-1,3-oxazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1,3-oxazol-4-yl)acetonitrile | |
CAS RN |
30494-98-5 | |
| Record name | (2-Phenyl-1,3-oxazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester](/img/structure/B1602378.png)
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)


